CNQX disodium
Overview
Description
CNQX disodium is a useful research compound. Its molecular formula is C9H2N4Na2O4 and its molecular weight is 276.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Regulation of Circadian Rhythms and Hormone Release : CNQX has been shown to affect the diurnal fluctuations in plasma prolactin and corticosterone levels, indicating its role in the regulation of circadian rhythms. It has been specifically studied for its effects when infused into the hypothalamic suprachiasmatic nuclei, a key structure in circadian rhythm control (Bodnár et al., 2009).
Response to Stress and Suckling Stimulus : Research demonstrates that CNQX, when injected into the hypothalamic paraventricular nucleus, can inhibit the prolactin response to stress and the suckling stimulus in rats. This indicates its potential influence on stress-related hormonal changes and lactation processes (Bodnár et al., 2005; Bodnár et al., 2006).
Neurophysiological Characterization : CNQX has been used in studies to understand the physiology of glutamate receptors, demonstrating its capability to antagonize responses to excitatory amino acids like kainate, quisqualate, and NMDA in rat hippocampal neurons (Yamada, Dubinsky, & Rothman, 1989).
Pain and Neuropathy : Research on dorsal horn neurons responding to colorectal distension in rat models shows that CNQX, among other glutamate receptor antagonists, can affect responses related to pain and neuropathy (Lin & Al-Chaer, 2005).
Neuropharmacology in Hippocampus : Studies have explored the complex effects of CNQX on CA1 interneurons of the developing rat hippocampus, showing its impact on inhibitory and excitatory neuronal activities. This research adds to our understanding of synaptic transmission and neuropharmacology (Maccaferri & Dingledine, 2002).
AMPA Receptor Antagonism : CNQX has been identified as a partial agonist in the presence of transmembrane AMPA receptor regulatory proteins, revealing its nuanced role in receptor activity and potential for further exploration in neuroscientific research (Menuz, Stroud, Nicoll, & Hays, 2007).
properties
IUPAC Name |
disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXDDPGRZKUGDG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2N4Na2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CNQX disodium |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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